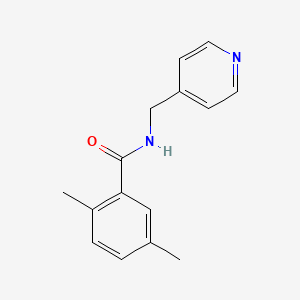
4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in 1973 by a group of researchers at the University of Michigan. Since then, BTCP has been extensively studied for its potential pharmacological properties and its role in the treatment of various disorders.
作用机制
4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood, motivation, and pain perception. By inhibiting the reuptake of these neurotransmitters, 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide increases their concentration in the synaptic cleft, leading to an increase in their activity and a reduction in pain and depressive symptoms.
Biochemical and Physiological Effects:
4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in their activity and a reduction in pain and depressive symptoms. Additionally, 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide has been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its potent analgesic properties. It has been shown to be effective in the treatment of various types of pain, including neuropathic pain and cancer pain. Additionally, 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide has been shown to have a low potential for abuse and dependence, which makes it a safer alternative to other analgesic drugs such as opioids.
One of the main limitations of using 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its potential for toxicity. It has been shown to have toxic effects on the liver and kidneys, which may limit its use in certain experimental settings. Additionally, 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide has been shown to have a narrow therapeutic window, which means that it can be difficult to achieve the desired therapeutic effects without causing adverse effects.
未来方向
There are several future directions for research on 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide. One area of research is the development of new analogs of 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide that have improved pharmacological properties and reduced toxicity. Additionally, there is a need for further research on the mechanisms of action of 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide and its potential use in the treatment of other disorders such as addiction and anxiety. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide in humans.
合成方法
The synthesis of 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide involves the reaction between 1-benzyl-4-piperidone and 2-methoxybenzenethiol in the presence of hydrogen sulfide gas. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using standard methods such as recrystallization or chromatography.
科学研究应用
4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties and has been used in the treatment of pain-related disorders such as neuropathic pain and cancer pain. Additionally, 4-benzyl-N-(2-methoxyphenyl)-1-piperidinecarbothioamide has been studied for its potential use in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-23-19-10-6-5-9-18(19)21-20(24)22-13-11-17(12-14-22)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPHKQPQWBAYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)


![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)


